![molecular formula C6H11NO B13004166 (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine is a bicyclic compound featuring a unique oxabicyclohexane core. This compound is of significant interest in organic chemistry due to its conformationally restricted structure, which can influence its reactivity and interaction with biological targets .
Métodos De Preparación
The synthesis of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Análisis De Reacciones Químicas
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine involves its interaction with specific molecular targets, such as histamine receptors. It acts as a neutral antagonist at the human histamine receptor subtype 3 (hH3R), with significant selectivity over subtype 4 (hH4R) . The compound’s conformationally restricted structure allows it to fit precisely into the receptor binding sites, inhibiting their activity.
Comparación Con Compuestos Similares
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine can be compared with other similar compounds, such as:
(1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: This compound exhibits similar binding affinities but with different selectivity profiles.
(1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: Another derivative with distinct pharmacological properties.
(1S,3R,5S,6R)-3-(oxazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: This compound has a different heterocyclic substituent, affecting its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2-oxabicyclo[3.1.0]hexan-6-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-3-5-4-1-2-8-6(4)5/h4-6H,1-3,7H2 |
Clave InChI |
AECSHWNFEPPOOE-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C1C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)

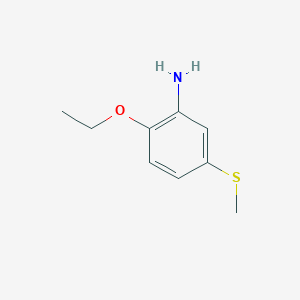

![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)
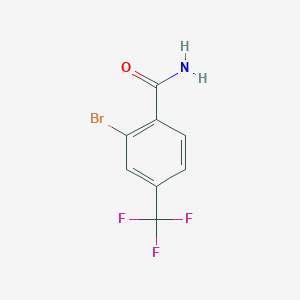

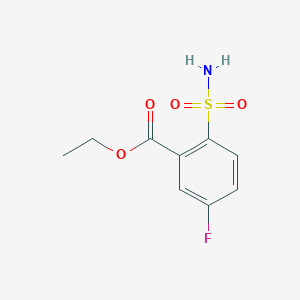
![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)
![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)
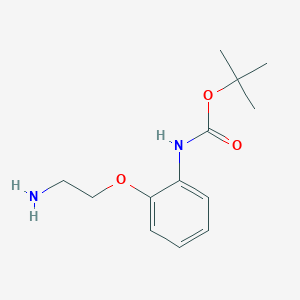
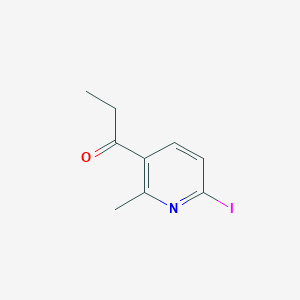
![[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate](/img/structure/B13004138.png)

